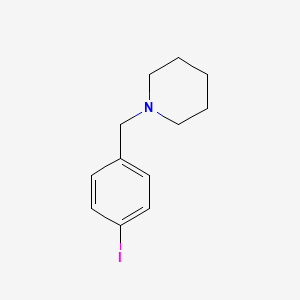

1-(4-Iodobenzyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQOFNYBSZILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428760 | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651022-26-3 | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Iodobenzyl)piperidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Iodobenzyl)piperidine

Abstract: This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in medicinal chemistry and materials science. The document details its physicochemical properties, common synthetic methodologies, and characteristic chemical reactivity. Particular emphasis is placed on its utility as a versatile building block, enabled by the strategic placement of an aryl iodide for cross-coupling reactions and a nucleophilic piperidine moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel molecular entities.

Introduction: A Scaffold of Significance

This compound, with CAS Number 651022-26-3, is a bifunctional organic compound that merges two structurally significant motifs: the piperidine ring and a 4-iodobenzyl group.[1] The piperidine moiety is a saturated heterocycle prevalent in a vast number of bioactive natural products and marketed pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The 4-iodobenzyl component provides a robust and highly versatile handle for advanced synthetic transformations. Specifically, the carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular complexity.[3] This combination makes this compound a valuable starting material for constructing libraries of compounds in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | PubChem[1] |

| CAS Number | 651022-26-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₆IN | PubChem[1] |

| Molecular Weight | 301.17 g/mol | PubChem[1] |

| Predicted Boiling Point | 306.9 ± 17.0 °C | ChemicalBook[4] |

| Predicted Density | 1.521 ± 0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 8.71 ± 0.10 (for the protonated amine) | ChemicalBook[4] |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary pathways: nucleophilic substitution or reductive amination. Reductive amination is often preferred due to its high efficiency and the ready availability of the starting materials.

Primary Synthetic Route: Reductive Amination

This pathway involves the reaction of 4-iodobenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it is selective for the iminium ion and tolerates a wide range of functional groups.

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add piperidine (1.1 eq).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion. Acetic acid (catalytic amount) can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.

-

Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic building block stems from two key reactive sites: the aryl iodide and the tertiary amine of the piperidine ring.

The Aryl Iodide: A Gateway to Complexity

The carbon-iodine bond is the most valuable functional group for synthetic diversification. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[5][6]

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of various aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear structural extensions.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a new C-N bond, leading to complex diaryl or alkyl-aryl amines.

-

Stille Coupling: Reaction with organostannanes, offering another robust method for C-C bond formation.[3]

This reactivity allows for the late-stage functionalization of a core scaffold, a highly desirable strategy in medicinal chemistry for rapidly generating a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Reactivity map showing the primary reaction sites of this compound.

The Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, conferring basic and nucleophilic properties to the molecule. With a predicted pKa of approximately 8.71 for its conjugate acid, it readily acts as a base.[4] It can also be quaternized by reaction with alkylating agents to form quaternary ammonium salts, a strategy sometimes used to modify a drug candidate's solubility or biological profile.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

-

GHS Hazard Classification: Aggregated data indicates the following primary hazards[1][4]:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the research and development community. Its chemical architecture provides a stable, drug-like piperidine scaffold while offering a highly reactive aryl iodide handle for predictable and versatile molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling requirements enables chemists to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537600, this compound. PubChem. Retrieved from [Link]

-

Nelson, A. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]

-

Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]

-

Wikipedia contributors. (2023, December 2). 4-Benzylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

-

Wikipedia contributors. (2024, January 10). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. This compound | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 651022-26-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Physicochemical characterization of 1-(4-Iodobenzyl)piperidine

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Iodobenzyl)piperidine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for Comprehensive Characterization

In the landscape of modern drug discovery and development, the N-benzylpiperidine scaffold is a cornerstone motif, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] The compound this compound, incorporating an iodine atom on the benzyl ring, presents a unique subject for investigation. The presence of iodine not only modifies its lipophilicity and metabolic profile but also offers a site for further synthetic elaboration, such as in Suzuki or Sonogashira coupling reactions, making it a valuable intermediate.[2]

This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind each analytical choice. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can generate robust, reliable, and reproducible data packages essential for regulatory submissions, intellectual property protection, and advancing a compound from discovery to clinical evaluation.

Section 1: Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. This involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle.

Molecular Formula and Weight

The first step is to confirm the basic identity of the compound.

| Property | Value | Source |

| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | [3] |

| CAS Number | 651022-26-3 | [4] |

| Molecular Formula | C₁₂H₁₆IN | [3][5] |

| Molecular Weight | 301.17 g/mol | [3][5] |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)I | [3][6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural insights through fragmentation analysis. For a compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable, with ESI being preferred for its soft ionization, which typically preserves the molecular ion.[7]

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): Expected at m/z 301.03 (for M⁺) or 302.04 (for [M+H]⁺). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.

-

Key Fragmentation Pattern: The most probable fragmentation is the benzylic cleavage, resulting in the formation of the piperidinomethyl cation (m/z 98.10) and the 4-iodobenzyl radical, or the tropylium-like 4-iodobenzyl cation (m/z 216.96). This is a highly diagnostic fragmentation pathway for N-benzylpiperidine derivatives.[7][8]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

-

Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer for high-resolution mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.0 - 2.0 bar

-

Drying Gas (N₂): 6 - 8 L/min at 200 °C

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 302.04) as the precursor and applying collision-induced dissociation (CID).[7]

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.[9]

-

Predicted NMR Spectral Data (in CDCl₃): The chemical shifts are predicted based on the analysis of similar structures.[10][11] The piperidine ring protons typically appear in the aliphatic region, while the benzyl and aromatic protons are in the downfield region.

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Piperidine H-2, H-6 | ~2.4 - 2.6 | Broad Triplet | 4H | ~54 |

| Piperidine H-3, H-5 | ~1.5 - 1.7 | Multiplet | 4H | ~26 |

| Piperidine H-4 | ~1.4 - 1.5 | Multiplet | 2H | ~24 |

| Benzyl CH₂ | ~3.4 - 3.6 | Singlet | 2H | ~62 |

| Aromatic H (ortho to CH₂) | ~7.0 - 7.2 | Doublet | 2H | ~131 |

| Aromatic H (ortho to I) | ~7.6 - 7.8 | Doublet | 2H | ~137 |

| Aromatic C (ipso to CH₂) | - | - | - | ~138 |

| Aromatic C (ipso to I) | - | - | - | ~92 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

-

C-H (sp³ aliphatic): 2800-3000 cm⁻¹ (stretching)

-

C-H (sp² aromatic): 3000-3100 cm⁻¹ (stretching)

-

C=C (aromatic): 1450-1600 cm⁻¹ (ring stretching)

-

C-N (aliphatic amine): 1000-1250 cm⁻¹ (stretching)

-

C-I (aryl iodide): 500-600 cm⁻¹ (stretching)

Section 2: Physicochemical Properties

These properties are critical for understanding the compound's behavior in various environments, which directly impacts formulation, stability, and bioavailability.

Thermal Analysis: TGA and DSC

Thermal analysis provides crucial information on melting point, polymorphism, and thermal stability.[12][13] Differential Scanning Calorimetry (DSC) measures heat flow changes, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[14][15]

Causality: Performing TGA before DSC is often recommended. TGA can identify the temperature at which the compound starts to decompose.[14] Running a DSC scan beyond this decomposition temperature is uninformative and can contaminate the instrument. The combined TGA-DSC analysis is highly efficient for early-stage drug discovery.[16]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

Instrumentation: Use a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

TGA Method:

-

Atmosphere: Nitrogen, flow rate 30 mL/min.

-

Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

DSC Method:

-

Atmosphere: Nitrogen, flow rate 30 mL/min.

-

Temperature Program: Heat from 30 °C to a temperature below the onset of decomposition (determined by TGA) at 10 °C/min.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of weight loss, indicating decomposition.

-

DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The presence of multiple peaks could indicate polymorphism or impurities.[16]

-

Caption: Integrated workflow for TGA and DSC analysis.

Solubility Assessment

Solubility is a critical parameter for drug development. A standard kinetic solubility assay in phosphate-buffered saline (PBS) and other relevant biorelevant media is essential.

Experimental Protocol: Kinetic Solubility

-

Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add 2 µL of the DMSO stock to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

-

Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method (see Section 3.1). The measured concentration is the kinetic solubility.

Section 3: Purity and Further Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically the first choice for a compound with the polarity of this compound.

Rationale for Method Design:

-

Column: A C18 stationary phase is selected for its hydrophobic retention of the benzyl and piperidine moieties.

-

Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (increasing organic solvent over time) is employed to ensure elution of the main peak with good shape and to separate it from any more or less polar impurities.

-

Buffer: A small amount of acid (formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the piperidine nitrogen. This ensures consistent interaction with the stationary phase and sharp, symmetrical peaks.

-

Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength where the iodobenzyl chromophore absorbs strongly (e.g., 226 nm) is used for detection.[17]

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 226 nm.[17]

-

Injection Volume: 10 µL of a 1 mg/mL solution in 50:50 acetonitrile:water.

X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray diffraction is unparalleled. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.[18]

Workflow for X-ray Crystallography:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.

Conclusion

The comprehensive physicochemical characterization of this compound requires a systematic and multi-technique approach. By integrating mass spectrometry, NMR, and IR spectroscopy, the identity and structure can be unequivocally confirmed. Thermal analysis and solubility studies provide critical data for understanding the compound's physical behavior and stability. Finally, chromatographic methods establish purity, which is paramount for any further use in research or development. Following the detailed protocols and understanding the rationale outlined in this guide will ensure the generation of a high-quality, reliable data package for this promising chemical entity.

References

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.

- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.

- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.

- Hitachi High-Tech Analytical Science. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- PubMed. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies.

- PubChem. This compound.

- ChemicalBook. (2023). This compound | 651022-26-3.

- Der Pharma Chemica. (n.d.).

- SpectraBase. 1-Benzyl-4-iodo-piperidine - Optional[MS (GC)] - Spectrum.

- Wiley Online Library. (n.d.).

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.

- Jones, S. P., et al. (2022).

- ChemRxiv. (2023).

- MDPI. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- MDPI. (2019).

- ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is....

- Banks, H.D. (1992). Piperidine Synthesis. DTIC.

- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

- SIELC Technologies. HPLC Method for Analysis of Iodide on Primesep B Column.

- Labshake. This compound by BOC Sciences.

- ChemicalBook. 651022-26-3(this compound) Product Description.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. This compound | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 651022-26-3 [chemicalbook.com]

- 5. 651022-26-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labshake.com [labshake.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. tsijournals.com [tsijournals.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 16. azom.com [azom.com]

- 17. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Iodobenzyl)piperidine solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodobenzyl)piperidine

Authored by a Senior Application Scientist

Foreword: A Molecule-First Approach to Pre-formulation

In modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, manufacturing, and clinical outcomes are built. This guide addresses this compound, a compound representative of a class of substituted piperidines frequently investigated in medicinal chemistry. Our objective is to move beyond rote protocol execution and delve into the causality behind the experimental design for its solubility and stability assessment. By understanding the why, researchers can better anticipate challenges, interpret data with greater nuance, and make more informed decisions in the critical early stages of development.

This document is structured to follow a logical investigative workflow, beginning with the intrinsic properties of the molecule and progressively building a comprehensive profile of its behavior in various pharmaceutically relevant environments.

Molecular Profile of this compound

Before any empirical testing, an analysis of the molecule's structure provides critical insights into its expected behavior.

The structure features three key domains:

-

The Piperidine Ring: A saturated heterocycle that imparts basicity (pKa of the conjugate acid is typically around 8-11) and contributes to its solubility in polar solvents.

-

The Iodobenzyl Group: A bulky, lipophilic moiety that significantly increases the molecule's non-polar character. The aromatic ring provides a chromophore for UV-Vis spectroscopic analysis.

-

The Carbon-Iodine Bond: Often the most labile point of the molecule, susceptible to photolytic and certain nucleophilic cleavage.[3]

-

The Tertiary Amine: A site susceptible to oxidation.

This duality of a polar, basic amine and a large, non-polar iodinated aromatic ring suggests that solubility will be highly dependent on the solvent system's pH and polarity.

Solubility Studies: Defining the Formulation Space

Solubility is the cornerstone of bioavailability for orally administered drugs and a critical parameter for developing parenteral formulations. The objective is to determine the equilibrium solubility in a range of solvents that represent potential formulation vehicles and physiological conditions.

Rationale for Solvent Selection

The chosen solvents are selected to span a wide range of polarities and proticities, mimicking various environments the compound might encounter during manufacturing and administration.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): To assess pH-dependent solubility, crucial for predicting behavior in the gastrointestinal tract. As a basic compound, this compound is expected to exhibit higher solubility at lower pH due to the formation of the more soluble protonated form.

-

Organic Solvents:

-

Polar Protic (Methanol, Ethanol): Capable of hydrogen bonding; often used in crystallization and as co-solvents.

-

Polar Aprotic (DMSO, Acetonitrile): High dipole moment, but no O-H or N-H bonds. DMSO is a common solvent for initial in-vitro screens.

-

Non-Polar (Heptane): To establish the lower limit of solubility and understand lipophilicity.

-

Intermediate Polarity (Dichloromethane, Ethyl Acetate): Common in synthesis and purification.

-

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and reliability.

Protocol Steps:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to 2 mL vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25 °C) for 48 hours. This duration is typically sufficient to ensure equilibrium is reached. A parallel 24-hour time point can confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 3.3). Calculate the original concentration in the supernatant to determine the solubility.

Data Presentation: Solubility Profile

The results should be summarized in clear tables for easy interpretation.

Table 1: Qualitative Solubility of this compound (Illustrative Data)

| Solvent Class | Solvent | Qualitative Solubility |

|---|---|---|

| Aqueous | pH 3.0 Buffer | Soluble |

| Aqueous | pH 7.4 Buffer | Sparingly Soluble |

| Aqueous | pH 9.0 Buffer | Poorly Soluble |

| Polar Protic | Methanol | Freely Soluble |

| Polar Protic | Ethanol | Soluble |

| Polar Aprotic | DMSO | Very Soluble |

| Intermediate | Dichloromethane | Very Soluble |

| Non-Polar | Heptane | Insoluble |

Table 2: Quantitative Equilibrium Solubility of this compound at 25 °C (Illustrative Data)

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |

|---|---|---|

| 0.1 N HCl (pH ~1) | 35.2 | 35200 |

| pH 7.4 Phosphate Buffer | 0.45 | 450 |

| Methanol | >100 | >100000 |

| Acetonitrile | 25.8 | 25800 |

| DMSO | >150 | >150000 |

| Water | <0.01 | <10 |

Stability Studies and Forced Degradation

Stability testing is essential to identify potential degradation pathways, determine intrinsic stability, and develop a stability-indicating analytical method. Forced degradation studies, as mandated by ICH guidelines, are the core of this effort.[4] The goal is to achieve 5-20% degradation, which is enough to detect and identify degradants without causing secondary reactions that wouldn't occur under normal storage conditions.[5]

Overall Experimental Workflow

The process follows a systematic path from stress sample generation to analysis and pathway elucidation.

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized. The iodinated aromatic ring and the tertiary amine are likely hotspots for degradation.

Caption: Hypothesized degradation pathways for this compound.

Protocol: Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from all potential degradation products.

Method Parameters (Starting Point):

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV Diode Array Detector (DAD) at 230 nm. (Scan from 200-400 nm to check for peak purity).

-

Injection Volume: 10 µL

Rationale: The C18 column provides good retention for the lipophilic molecule. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate the parent compound from potentially more polar (e.g., N-oxide) or less polar degradants.

Protocol: Forced Degradation Studies

All studies should include a control sample (stored at 5 °C, protected from light) for comparison.

1. Acidic and Basic Hydrolysis:

-

Procedure: Prepare solutions of the compound (~0.5 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Store one set of vials at 60 °C and another at room temperature.

-

Time Points: Analyze samples at 0, 2, 6, 24, and 48 hours.

-

Quenching: Before injection, neutralize the acid samples with an equivalent amount of base, and vice versa, to prevent damage to the HPLC column.

2. Oxidative Degradation:

-

Procedure: Prepare a solution of the compound (~0.5 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature, protected from light.

-

Time Points: Analyze at 0, 2, 6, and 24 hours.

-

Causality: The tertiary amine and the benzylic carbon are susceptible to oxidation. This stress condition tests for the formation of N-oxides or cleavage products.[3]

3. Thermal Degradation:

-

Procedure: Store the solid compound in a controlled temperature oven at 80 °C. Also, prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and store at 60 °C.

-

Time Points: Analyze solid samples at 1, 3, and 7 days. Analyze solution samples at 0, 24, and 48 hours.

4. Photolytic Degradation:

-

Procedure: Expose the solid compound and a solution (~0.5 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: A dark control (sample wrapped in aluminum foil) must be run in parallel to differentiate between thermal and photolytic degradation.

-

Causality: The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage.[3][6]

Data Presentation: Forced Degradation Summary

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)

| Stress Condition | Time | % Assay of Parent | % Total Impurities | Major Degradant RRT | Remarks |

|---|---|---|---|---|---|

| Control (5 °C) | 7 days | 99.8 | 0.2 | - | No significant degradation. |

| 0.1 N HCl (60 °C) | 48 hrs | 98.5 | 1.5 | 0.85 | Minor degradation observed. |

| 0.1 N NaOH (60 °C) | 48 hrs | 99.1 | 0.9 | - | Stable to basic hydrolysis. |

| 3% H₂O₂ (RT) | 24 hrs | 85.2 | 14.8 | 0.72, 1.15 | Significant degradation. Likely N-oxide formation. |

| Thermal (80 °C, Solid) | 7 days | 99.5 | 0.5 | - | Stable in solid state. |

| Photolytic (ICH Q1B) | - | 78.9 | 21.1 | 0.91 | Highly sensitive to light. De-iodinated product suspected. |

Conclusion and Recommendations

This comprehensive guide outlines the essential studies required to characterize the solubility and stability of this compound.

-

Solubility Insights: The compound exhibits classic pH-dependent solubility for a basic amine, with poor aqueous solubility at neutral pH. For formulation, pH modification (salt formation) or the use of co-solvents will be necessary for aqueous delivery.

-

Stability Profile: The molecule is notably susceptible to oxidative and photolytic degradation. The C-I bond and the tertiary amine are the primary points of instability.

-

Recommendations:

-

Handling and Storage: The solid API and solutions must be protected from light at all times. Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.

-

Formulation Development: Antioxidants should be considered for liquid formulations. Light-protective packaging (e.g., amber vials) is mandatory.

-

Analytical Method: The developed HPLC method demonstrates specificity and is suitable for use as a stability-indicating method for quality control and formal stability studies.

-

By systematically applying these protocols and understanding the chemical principles behind them, researchers can build a robust data package to guide the successful development of drug candidates like this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Karas, S., et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. Available at: [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. Available at: [Link]

-

Eluru, A., & Babu, K. S. (2021). A STUDY OF METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION FOR SIMULTANEOUS QUANTIFICATION OF POVIDONE IODINE AND ORNIDAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Available at: [Link]

Sources

- 1. This compound | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 651022-26-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Iodobenzyl)piperidine

Introduction: The Central Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical sciences, providing unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3][4] For researchers and drug development professionals, NMR is an indispensable tool for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and studying drug-target interactions.[5][6][7][8] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-Iodobenzyl)piperidine, a representative heterocyclic amine structure common in medicinal chemistry. We will dissect the expected spectral features, explain the underlying principles governing chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals requires a standardized numbering system for the molecule. The structure of this compound is presented below, with each unique carbon and proton environment labeled for unambiguous correlation with the spectral data discussed in subsequent sections.

Figure 1: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin splitting).[2][9] For this compound, we anticipate five distinct signals.

Causality of Predicted Chemical Shifts (δ)

-

Aromatic Protons (H-9/H-13 and H-10/H-12):

-

Prediction: The protons on the benzene ring are in a deshielded environment due to the ring current effect, placing them in the typical aromatic region of δ 7.0-8.0 ppm.[10] The para-substitution pattern creates chemical equivalence for H-9 and H-13, and for H-10 and H-12. This results in an AA'BB' system, which often appears as two distinct doublets.

-

Expertise & Experience: The protons ortho to the iodine atom (H-10, H-12) are expected to be further downfield (higher ppm) than the protons meta to the iodine (H-9, H-13). This is due to the deshielding inductive effect and anisotropic effects of the iodine.[11][12] We predict a doublet around δ 7.6-7.7 ppm for H-10/H-12 and a doublet around δ 7.0-7.1 ppm for H-9/H-13.

-

-

Benzylic Protons (H-7):

-

Prediction: These two protons are adjacent to both the electron-withdrawing aromatic ring and the nitrogen atom of the piperidine ring. This dual deshielding effect shifts their signal downfield.

-

Expertise & Experience: Benzylic protons typically appear in the δ 2.2-3.0 ppm range.[13] However, the direct attachment to nitrogen will push this further downfield. Based on similar structures like 1-(4-bromobenzyl)piperidine, a sharp singlet is expected around δ 3.4-3.6 ppm.[14] The signal is a singlet because there are no adjacent protons.

-

-

Piperidine Protons (H-2/H-6, H-3/H-5, H-4):

-

Prediction: The piperidine ring exists in a rapid chair-chair interconversion at room temperature, making the axial and equatorial protons on each carbon equivalent on the NMR timescale. This results in three distinct signals for the piperidine moiety.

-

Expertise & Experience:

-

H-2/H-6 (α-protons): These four protons are directly bonded to the carbons adjacent to the electronegative nitrogen atom, causing a significant deshielding effect. Their signal is expected to be the most downfield of the piperidine protons, appearing as a multiplet (a triplet of triplets, often broadened) around δ 2.3-2.5 ppm.[15][16]

-

H-4 (γ-proton): The two protons at the C-4 position are furthest from the nitrogen and are in a standard aliphatic environment. They are expected to resonate around δ 1.5-1.6 ppm.[15][17]

-

H-3/H-5 (β-protons): The four protons at the C-3 and C-5 positions will appear at a chemical shift intermediate to the α and γ protons, typically around δ 1.4-1.5 ppm.[15][17] Due to similar environments, the signals for the β and γ protons may overlap, forming a complex multiplet.

-

-

Predicted ¹H NMR Data Summary

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration |

| A | H-10, H-12 | 7.65 | Doublet (d) | 2H |

| B | H-9, H-13 | 7.05 | Doublet (d) | 2H |

| C | H-7 | 3.50 | Singlet (s) | 2H |

| D | H-2, H-6 | 2.40 | Multiplet (m) | 4H |

| E | H-3, H-4, H-5 | 1.45 - 1.60 | Multiplet (m) | 6H |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[9][18] Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[19] For this compound, we expect to see seven distinct signals due to molecular symmetry.

Causality of Predicted Chemical Shifts (δ)

-

Aromatic Carbons (C-8 to C-13):

-

Prediction: Aromatic carbons typically resonate in the δ 110-160 ppm region.[20]

-

Expertise & Experience:

-

C-11 (Ipso-carbon): The carbon directly attached to the iodine atom is significantly shielded by the "heavy atom effect" of iodine, shifting its signal upfield to an unusually low value for an aromatic carbon, predicted around δ 90-95 ppm.[21]

-

C-8 (Quaternary Carbon): The carbon attached to the benzylic group will be downfield due to its substitution, expected around δ 138-140 ppm.

-

C-10/C-12: These carbons, ortho to the iodine, will be the most deshielded of the C-H aromatic carbons, appearing around δ 137-138 ppm.[21]

-

C-9/C-13: These carbons, meta to the iodine, will be found upfield relative to C-10/C-12, predicted around δ 130-131 ppm.

-

-

-

Benzylic Carbon (C-7):

-

Prediction: This sp³-hybridized carbon is attached to both the aromatic ring and the nitrogen atom.

-

Expertise & Experience: This environment results in a chemical shift around δ 62-64 ppm, as seen in analogous structures.[14]

-

-

Piperidine Carbons (C-2/C-6, C-3/C-5, C-4):

-

Prediction: These aliphatic carbons will appear in the upfield region of the spectrum.

-

Expertise & Experience:

-

C-2/C-6 (α-carbons): Directly bonded to the nitrogen, these carbons are the most deshielded of the piperidine ring, predicted at δ 53-55 ppm.[14]

-

C-3/C-5 (β-carbons): These carbons are expected around δ 25-27 ppm.[17][22]

-

C-4 (γ-carbon): The carbon furthest from the nitrogen substituent will be the most shielded, appearing around δ 23-25 ppm.[17][22]

-

-

Predicted ¹³C NMR Data Summary

| Label | Carbon(s) | Predicted δ (ppm) |

| 1 | C-8 | 139.0 |

| 2 | C-10, C-12 | 137.5 |

| 3 | C-9, C-13 | 130.8 |

| 4 | C-11 | 92.0 |

| 5 | C-7 | 63.0 |

| 6 | C-2, C-6 | 54.0 |

| 7 | C-3, C-5 | 26.0 |

| 8 | C-4 | 24.5 |

Part 3: Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR data for this compound.

Workflow Diagram

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. Chloroform-d (CDCl₃) is an excellent choice as it is a common, non-polar solvent that readily dissolves many organic compounds and has a minimal residual solvent signal. Tetramethylsilane (TMS) is included as the internal standard for chemical shift calibration (δ = 0.00 ppm).[10]

-

Procedure:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: The following parameters are typical for a 400 MHz NMR spectrometer and are designed to provide a good signal-to-noise ratio and resolution in a reasonable timeframe.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock: Establish a deuterium lock on the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition:

-

Tune and match the proton probe.

-

Set acquisition parameters: Spectral width (~16 ppm), acquisition time (~4 s), relaxation delay (1-2 s), number of scans (8-16).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Acquisition:

-

Tune and match the carbon probe.

-

Set acquisition parameters for a proton-decoupled experiment: Spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).

-

Acquire the FID.

-

-

-

-

Data Processing:

-

Rationale: Raw FID data must be mathematically processed to generate an interpretable spectrum.

-

Procedure:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-domain signal (spectrum).

-

Apply zero-order and first-order phase correction to ensure all peaks are in positive, absorptive phase.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Perform peak picking to identify the precise chemical shift of each signal.

-

-

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a straightforward yet illustrative example of the power of this technique. By understanding the fundamental principles of chemical shifts, coupling, and the influence of molecular structure on the magnetic environment of nuclei, researchers can confidently assign all signals and verify the compound's identity. The predicted spectra, summarized in the tables above, provide a clear roadmap for what to expect experimentally, while the detailed protocol ensures the acquisition of high-quality, reliable data essential for decision-making in drug discovery and development.

References

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Vertex AI Search.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.

- Structural elucid

- How to Predict the Number of Signals in a 1H NMR. (2021). YouTube.

- Structure Elucid

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- Application of NMR in drug discovery. researchmap.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.

- Piperidine. Wikipedia.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- How to predict the 13C NMR spectrum of a compound. (2017). YouTube.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- Piperidine. SpectraBase.

- Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Iodobenzene(591-50-4) 1H NMR spectrum. ChemicalBook.

- Chemical shifts. Unknown Source.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- a guide to 13c nmr chemical shift values. Compound Interest.

- Iodobenzene(591-50-4) 13C NMR spectrum. ChemicalBook.

- 1H NMR Chemical Shift.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- 13C NMR Chemical Shift Table.pdf. Unknown Source.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. jchps.com [jchps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchmap.jp [researchmap.jp]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. rsc.org [rsc.org]

- 15. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperidine - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. compoundchem.com [compoundchem.com]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]

- 22. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

The Definitive Guide to the Mass Spectrometry Analysis of 1-(4-Iodobenzyl)piperidine

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Iodobenzyl)piperidine, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation by mass spectrometry. We will explore the core principles of its ionization and fragmentation behavior under various analytical conditions, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of this compound

This compound (C₁₂H₁₆IN) is a halogenated organic compound featuring a piperidine ring N-substituted with a 4-iodobenzyl group.[1] The N-benzyl piperidine motif is a prevalent structural element in numerous approved pharmaceuticals and clinical candidates, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Understanding the mass spectrometric behavior of this compound is critical for its identification, characterization, and quality control in various research and development settings.

This guide will delve into the predictable fragmentation patterns of this compound when subjected to common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation pathways, researchers can confidently identify this molecule and distinguish it from related structures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆IN | PubChem CID 7537600[1] |

| Molecular Weight | 301.17 g/mol | PubChem CID 7537600[1] |

| Exact Mass | 301.03275 Da | PubChem CID 7537600[1] |

| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | PubChem CID 7537600[1] |

Mass Spectrometry Analysis: Methodologies and Expected Fragmentation

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization methods like EI induce extensive fragmentation, providing detailed structural information, while soft ionization techniques like ESI typically yield the protonated molecule, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[3][4][5]

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high energy (typically 70 eV) imparted to the molecule leads to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. The fragmentation of piperidine derivatives under EI is often initiated by ionization at the nitrogen atom, leading to characteristic cleavage events.[3]

Expected Fragmentation Pathways under EI:

-

α-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[6] For this compound, the primary α-cleavage is expected to be the loss of the iodobenzyl radical, resulting in a stable piperidiniumyl cation at m/z 84. A less favorable α-cleavage would involve the loss of a hydrogen radical from a carbon adjacent to the nitrogen within the piperidine ring.

-

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl group and the piperidine ring is highly probable, leading to the formation of a stable iodobenzyl cation (m/z 217) and a neutral piperidine radical. The iodobenzyl cation can be further stabilized by resonance.

-

Tropylium Ion Formation: Rearrangement of the iodobenzyl cation (m/z 217) to a more stable iodotropylium ion is a common fragmentation pathway for benzyl-substituted compounds.[7]

-

Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[3]

-

Iodine-related Fragmentation: The presence of iodine, a heavy halogen, can influence fragmentation. Loss of the iodine atom or ions containing iodine will be characteristic.

Diagram: Proposed EI Fragmentation of this compound

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with an m/z of 302.1.[4][5] This pseudomolecular ion can then be isolated and subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions. For piperidine-containing compounds, positive ion mode is generally preferred due to the basicity of the nitrogen atom.[3]

Expected Fragmentation Pathways under ESI-MS/MS (CID):

The fragmentation of the protonated molecule [M+H]⁺ is initiated at the site of protonation, which is the basic nitrogen atom.

-

Benzylic Cleavage: Similar to EI, the most facile fragmentation is the cleavage of the bond between the piperidine nitrogen and the benzyl carbon. This will result in the formation of the iodobenzyl cation at m/z 217 and a neutral piperidine molecule.

-

Piperidine Ring Opening and Fragmentation: Protonation of the nitrogen can induce ring-opening of the piperidine moiety, followed by the loss of neutral fragments.

-

Neutral Loss: While less common for this specific structure compared to substituted piperidines with hydroxyl or acetyl groups, the possibility of neutral losses should be considered.[8][9][10]

Diagram: Proposed ESI-MS/MS Fragmentation of this compound

Caption: Proposed fragmentation of protonated this compound via CID.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a starting point. Optimization may be necessary depending on the specific instrumentation used.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase to be used for analysis. For direct infusion, a 50:50 mixture of acetonitrile and water with 0.1% formic acid is a good starting point for positive mode ESI.

LC-MS/MS Method for ESI Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 1-5 µL.[3]

-

Column Temperature: 40 °C.[3]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive.[3]

-

Full Scan (MS1): Scan a mass range of m/z 100-400 to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS):

-

Precursor Ion: Isolate the [M+H]⁺ ion at m/z 302.1.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Optimize the collision energy (e.g., starting at 10 eV and ramping to 40 eV) to obtain a rich fragmentation spectrum.

-

-

Direct Infusion Method for ESI Analysis

-

Prepare the working solution as described in section 4.1.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire MS and MS/MS spectra as described in the LC-MS/MS method.

GC-MS Method for EI Analysis

-

Gas Chromatography (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Mass Spectrometry (MS):

Diagram: General Analytical Workflow

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Data Interpretation and Trustworthiness

A self-validating system for protocol trustworthiness relies on consistent and predictable results.

-

Isotopic Pattern: While iodine is monoisotopic (¹²⁷I), the presence of the ¹³C isotope will result in an A+1 peak with an intensity of approximately 13.2% of the monoisotopic peak for a molecule with 12 carbon atoms. This can aid in confirming the elemental composition.

-

Odd Nitrogen Rule: For compounds containing an odd number of nitrogen atoms, the molecular ion in an EI spectrum will have an odd nominal mass.[6] For this compound, the nominal mass is 301, which is consistent with this rule. In ESI, the [M+H]⁺ ion will have an even nominal mass (302).

-

Reference Spectra: When available, comparison of experimentally obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library is a crucial step for confident identification.[11][12]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the distinct fragmentation patterns generated under Electron Ionization and Electrospray Ionization conditions, researchers can gain high confidence in their analytical results. The methodologies and fragmentation pathways detailed in this guide provide a robust framework for the analysis of this important chemical entity and its analogues, supporting advancements in pharmaceutical development and chemical synthesis.

References

-

de Souza, J. D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]

-

Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 20(9), 1646-1652. Available at: [Link]

-

Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

de Souza, J. D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

- Wang, Y., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]

-

Dragull, K., et al. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry, 63(2), 193-198. Available at: [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

- Hussain, G., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).

-

SpectraBase. (n.d.). 1-Benzyl-4-iodo-piperidine. SpectraBase. Retrieved from [Link]

- Kaltsoyannis, N., et al. (1998). Electron ionization induced mass spectral study of new metamericN-(E)-stilbenyloxyalkylpiperidines,N-(E)-stilbenyloxyalkyl-4-methylpiperidines andN-(E)-stilbenyloxyalkylmorpholines. Rapid Communications in Mass Spectrometry, 12(20), 1535-1541.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

- Kertesz, V., & Van Berkel, G. J. (2019).

- Zins, E. L., et al. (2009). General fragmentation scheme of the benzylpyridinium ions.

- Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(4), 357-372.

- Wang, R., et al. (2021). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1183, 338959.

- Leito, I., et al. (2019). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 11(2), 147-156.

-

Chemsrc. (n.d.). Benzyl 4-iodo-1-piperidinecarboxylate. Chemsrc. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

- Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.

- Asian Journal of Chemistry. (2017). Asian Journal of Chemistry, 29(10), 2235-2238.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). NIST Mass Spectrometry Data Center. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Retrieved from [Link]

-

Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. Available at: [Link]

- Li, A., et al. (2018). CID mass spectra of [M + H] + ion (a) and [M + D] + ion (b) of N-benzylindoline.

-

Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. Piperidine [webbook.nist.gov]

- 12. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

The Structural Architecture of 1-(4-Iodobenzyl)piperidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1-(4-Iodobenzyl)piperidine scaffold is a cornerstone in contemporary medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its significance stems from the unique combination of the conformationally flexible piperidine ring and the functionalizable iodobenzyl moiety. The iodine atom, in particular, is not merely a bulky substituent but a key player in directing intermolecular interactions through halogen bonding, profoundly influencing crystal packing and, by extension, the solid-state properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, conformational landscape, and crystal engineering principles governing this important class of molecules, tailored for researchers and professionals in drug development.

Introduction: The Significance of the this compound Motif

The piperidine ring is a privileged structure, appearing in a vast array of natural products and pharmaceuticals.[1] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for stereospecific interactions with biological targets.[2] When coupled with a 4-iodobenzyl group at the nitrogen atom, the resulting molecule, this compound, becomes a powerful building block for several reasons:

-

Structural Versatility: The piperidine core can be further functionalized at its 2, 3, and 4 positions to modulate pharmacological activity and pharmacokinetic properties.[1]

-

Synthetic Tractability: The iodine atom on the benzyl ring serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkynyl, or vinyl groups to explore structure-activity relationships (SAR).[3]

-

Crystal Engineering: The iodine atom is a potent halogen bond donor, a highly directional, non-covalent interaction that can be exploited to control the supramolecular assembly of molecules in the solid state.[4][5] This has significant implications for crystal polymorphism, solubility, and bioavailability of drug substances.

This guide will delve into the fundamental aspects of the synthesis and structural chemistry of these derivatives, with a particular focus on the crystallographic features that underpin their behavior in the solid state.

Synthesis and Crystallization

The synthesis of this compound and its derivatives is typically achieved through straightforward nucleophilic substitution or reductive amination protocols. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthesis Protocol: N-Alkylation

A common and efficient method for the synthesis of this compound involves the direct N-alkylation of piperidine with a 4-iodobenzyl halide (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-iodobenzyl bromide (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-